CYP2B6-Mediated Enantioselective Metabolism: (Rac)-Efavirenz as a Stereochemical Probe for CYP2B6 Activity
(Rac)-Efavirenz demonstrates profound enantioselective metabolism by CYP2B6, with rates of R-efavirenz metabolism approximately 1/10 those of S-efavirenz for wild-type CYP2B6.1 and variants [1]. Based on Clmax values, wild-type CYP2B6.1 exhibits 14-fold enantioselectivity (S > R-efavirenz), while CYP2B6 variants display 5- to 22-fold differences [1]. Efavirenz is the most stereoselective CYP2B6 drug substrate yet identified [2].
| Evidence Dimension | CYP2B6-mediated hydroxylation rate |
|---|---|
| Target Compound Data | R-efavirenz: ~1/10 the rate of S-efavirenz; 14-fold enantioselectivity for wild-type CYP2B6.1 |
| Comparator Or Baseline | S-efavirenz (baseline, relative rate = 1.0); Clmax enantioselectivity (S > R) |
| Quantified Difference | 10-fold lower metabolism rate for R-efavirenz; 5- to 22-fold enantioselectivity across CYP2B6 variants |
| Conditions | Recombinant CYP2B6.1 and clinically relevant CYP2B6 genetic variants (CYP2B6.4, 2B6.5, 2B6.6, 2B6.7, 2B6.9, 2B6.16, 2B6.17, 2B6.18, 2B6.19, 2B6.26); S-efavirenz 8-hydroxylation assay |
Why This Matters
This stereoselective differential enables (Rac)-Efavirenz to function as a validated probe substrate for CYP2B6 phenotyping studies, chiral metabolic pathway elucidation, and pharmacogenetic variant characterization.
- [1] Wang PF, Neiner A, Kharasch ED. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry. Drug Metab Dispos. 2019;47(10):1195-1205. View Source
- [2] Wang PF, Neiner A, Kharasch ED. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry. Drug Metab Dispos. 2019;47(10):1195-1205. View Source
